Diacétyl-cystine diméthylique

Vue d'ensemble

Description

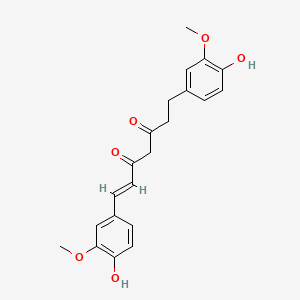

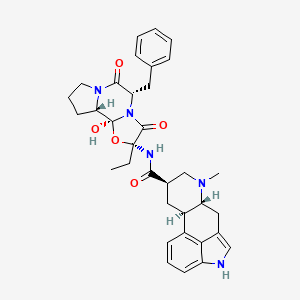

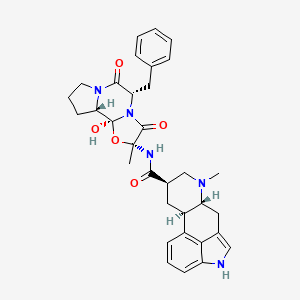

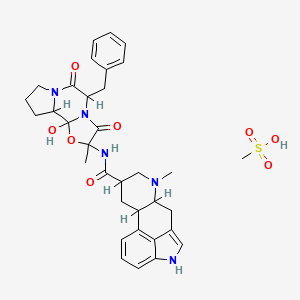

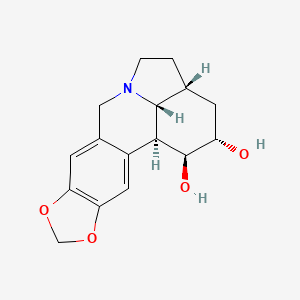

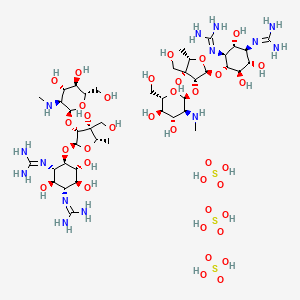

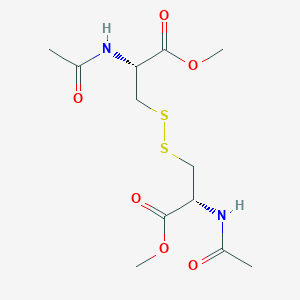

Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound . It is a solid substance that is soluble in water . It has the molecular formula C12H20N2O6S2, an average mass of 352.427 Da, and a monoisotopic mass of 352.076263 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl diacetyl cystinate consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

Dimethyl diacetyl cystinate has a density of 1.3±0.1 g/cm3, a boiling point of 584.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 87.3±3.0 kJ/mol and a flash point of 307.3±30.1 °C .Applications De Recherche Scientifique

Analyse quantitative à haut débit

Le diacétyl-cystine diméthylique est utilisé dans le développement de méthodes analytiques quantitatives à haut débit pour les dipeptides contenant de la l-cystéine par LC–MS/MS . Cette méthode est utile pour surveiller les dipeptides contenant de la Cys dans E. coli producteur de Cys surexprimant le gène bacD .

Système antioxydant

Le composé joue un rôle dans un nouveau système antioxydant (système de navette cystéine/cystine) chez Escherichia coli . Ce système fait partie du système redox cellulaire et est important en biologie fondamentale et appliquée .

Analyses de métabolites chiraux

Le this compound est utilisé dans la dérivatisation au o-phtalaldéhyde (OPA) des métabolites d'amine énantiomères . Cette méthode est utile pour résoudre les énantiomères dans l'étude métabolomique d'échantillons complexes .

Marques isotopiques en métabolomique chirale

Le composé est en cours de développement comme une stratégie potentielle pour les marques isotopiques en métabolomique chirale . Cette méthode peut être utilisée pour la découverte à haut débit en recherche biomédicale .

Synthèse de peptides complexes riches en disulfures

Le this compound est utilisé dans la protection et la déprotection subséquente de la cystéine, facilitant la synthèse de peptides complexes riches en disulfures .

Semi-synthèse de protéines

Le composé est utilisé dans la semi-synthèse de protéines . Cette méthode est utile pour la production de protéines avec des modifications définies .

Marquage des peptides/protéines in vitro et in vivo

Le this compound est utilisé dans le marquage des peptides/protéines in vitro et in vivo . Cette méthode est utile pour suivre l'emplacement et le mouvement des protéines dans les cellules .

Détection de métabolites énantiomères dans les analyses LC-MS

Le composé est utilisé dans la détection de métabolites énantiomères dans les analyses de chromatographie liquide-spectrométrie de masse (LC-MS) . Cette méthode est utile pour détecter les métabolites chiraux dans les extraits aqueux du riz .

Safety and Hazards

Mécanisme D'action

Target of Action

Dimethyl diacetyl cystinate, also known as (Ac-Cys-OMe)2, is a disulfide-linked L-cysteine compound . The primary targets of this compound are likely to be proteins or enzymes that interact with cysteine residues. Cysteine is the most commonly targeted amino acid in current antibody-drug conjugate (ADC) clinical developments . The nucleophilicity of cysteine distinguishes it from other amino acids, facilitating chemoselective conjugation .

Biochemical Pathways

The biochemical pathways affected by Dimethyl diacetyl cystinate are likely to be those involving cysteine metabolism . Cysteine is metabolically fundamental sulfur compound and important components in various cellular factors . It is involved in the synthesis of proteins, glutathione (an important antioxidant), and other sulfur-containing biomolecules .

Pharmacokinetics

It may undergo metabolism in the liver and excretion through the kidneys, similar to many other small molecule drugs .

Action Environment

The action, efficacy, and stability of Dimethyl diacetyl cystinate are likely to be influenced by various environmental factors. For instance, the pH and redox status of the cellular environment could impact the compound’s ability to form or disrupt disulfide bonds. Additionally, factors such as temperature and the presence of other reactive molecules could influence the compound’s stability and reactivity .

Analyse Biochimique

Biochemical Properties

Dimethyl diacetyl cystinate plays a significant role in biochemical reactions, particularly those involving disulfide bonds. It interacts with enzymes, proteins, and other biomolecules through its disulfide linkage, which can be reduced to free thiol groups. This reduction is crucial for the formation and stabilization of protein structures. The compound is known to interact with enzymes such as cysteine proteases, which cleave peptide bonds at cysteine residues, and thiol-disulfide oxidoreductases, which catalyze the formation and isomerization of disulfide bonds .

Cellular Effects

Dimethyl diacetyl cystinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate redox states within cells, thereby affecting the activity of redox-sensitive transcription factors and signaling molecules. This modulation can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, the compound’s ability to form disulfide bonds plays a role in maintaining the structural integrity of proteins and enzymes, which is essential for proper cellular function .

Molecular Mechanism

The molecular mechanism of dimethyl diacetyl cystinate involves its interaction with biomolecules through disulfide bond formation and reduction. The compound can act as a redox buffer, maintaining the balance between oxidized and reduced states of cysteine residues in proteins. This balance is critical for the regulation of enzyme activity, protein folding, and cellular redox homeostasis. Dimethyl diacetyl cystinate can also inhibit or activate enzymes by modifying their thiol groups, thereby influencing their catalytic activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl diacetyl cystinate can change over time due to its stability and degradation. The compound is relatively stable under refrigerated conditions but can degrade over time when exposed to higher temperatures or oxidative environments. Long-term studies have shown that dimethyl diacetyl cystinate can maintain its activity for extended periods when stored properly. Its degradation products may have different effects on cellular function, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of dimethyl diacetyl cystinate vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At high doses, it may exhibit toxic effects, such as disrupting cellular redox homeostasis and inducing oxidative damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effects without causing toxicity .

Metabolic Pathways

Dimethyl diacetyl cystinate is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and O-acetylserine (thiol)-lyase, which are involved in the biosynthesis of cysteine from serine. The compound can also influence the levels of metabolites in these pathways, affecting metabolic flux and the overall balance of sulfur-containing compounds within cells .

Transport and Distribution

Within cells and tissues, dimethyl diacetyl cystinate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s disulfide linkage allows it to interact with binding proteins that facilitate its localization and accumulation in specific tissues, such as the liver and kidneys .

Subcellular Localization

Dimethyl diacetyl cystinate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it may interact with different sets of biomolecules in each compartment .

Propriétés

IUPAC Name |

methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021493 | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32381-28-5, 139612-43-4 | |

| Record name | Dimethyl diacetyl cystinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DIACETYL CYSTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F222I95KYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.